molecular formula C26H29NO7 B3823630 4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate

4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate

Cat. No. B3823630
M. Wt: 467.5 g/mol
InChI Key: LXLQOSVRHSCFLC-UHFFFAOYSA-N
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Description

4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of isoleucine, an essential amino acid that plays a crucial role in protein synthesis. The compound's chemical structure and properties make it a promising candidate for various scientific applications, including drug development, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate is not fully understood. However, studies have shown that the compound can interact with specific proteins and enzymes, leading to changes in their activity. The compound's fluorescent properties make it useful for studying protein-protein interactions and enzyme activity in live cells and tissues.
Biochemical and Physiological Effects
Studies have shown that 4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate can modulate specific biological pathways and have various biochemical and physiological effects. For instance, the compound can inhibit the activity of specific enzymes, such as caspases, which play a crucial role in programmed cell death. Additionally, the compound can modulate the activity of specific transcription factors, leading to changes in gene expression.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate is its fluorescent properties, which make it useful for imaging studies in live cells and tissues. Additionally, the compound's chemical structure makes it a potential candidate for developing drugs that target specific biological pathways. However, the compound's limitations include its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate. One of the significant directions is to explore the compound's potential as a drug candidate for specific diseases, such as cancer and neurodegenerative disorders. Additionally, studies can focus on optimizing the compound's chemical properties to improve its solubility and bioavailability. Moreover, the compound's fluorescent properties can be further explored for imaging studies in live cells and tissues. Finally, the compound can be used as a building block for the synthesis of other bioactive molecules, which can have potential applications in drug development and biochemistry.
Conclusion
In conclusion, 4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate is a promising compound with various scientific research applications. The compound's chemical structure and properties make it a potential candidate for drug development, biochemistry, and molecular biology. Future research can focus on exploring the compound's potential as a drug candidate, optimizing its chemical properties, and using it as a building block for the synthesis of other bioactive molecules.

Scientific Research Applications

4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate has various scientific research applications. One of the significant applications is in drug development. The compound's chemical structure makes it a potential candidate for developing drugs that target specific biological pathways. Additionally, the compound can be used as a molecular probe to study protein-protein interactions and enzyme activity. The compound's fluorescent properties make it useful for imaging studies in live cells and tissues. Moreover, the compound can be used as a building block for the synthesis of other bioactive molecules.

properties

IUPAC Name

(4-oxo-3-phenoxychromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO7/c1-6-16(2)22(27-25(30)34-26(3,4)5)24(29)33-18-12-13-19-20(14-18)31-15-21(23(19)28)32-17-10-8-7-9-11-17/h7-16,22H,6H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLQOSVRHSCFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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